Hexaamminecobalt(III) nitrate

Vue d'ensemble

Description

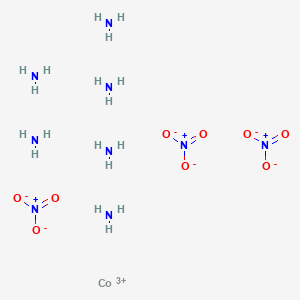

Hexaamminecobalt(III) nitrate is a coordination compound with the chemical formula Co(NH₃)₆₃. It consists of a cobalt(III) ion surrounded by six ammonia ligands, forming an octahedral geometry. The nitrate ions act as counterions to balance the charge of the complex. This compound is known for its stability and is often used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexaamminecobalt(III) nitrate can be synthesized by reacting cobalt(II) nitrate with ammonia in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically proceeds as follows: \ \text{Co(NO₃)₂} + 6 \text{NH₃} + \text{H₂O₂} \rightarrow [\text{Co(NH₃)₆₃} + \text{H₂O} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the controlled addition of ammonia to a cobalt(II) nitrate solution, followed by oxidation. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.

Analyse Des Réactions Chimiques

Thermal Decomposition

Hexaamminecobalt(III) nitrate decomposes exothermically at elevated temperatures (300–350°C), producing nitrogen gas (N₂), cobalt oxides, and water vapor . The decomposition pathway is influenced by the Brønsted basicity of nitrate ions at high temperatures, which modulates hydrogen ion concentration and reaction kinetics .

Key decomposition products

| Temperature Range | Major Products | Minor Products | Applications |

|---|---|---|---|

| 300–350°C | Co₃O₄, N₂, H₂O | NOₓ (trace) | Gas generants (e.g., airbags) |

The reaction is represented as:

Substitution Reactions

The ammonia ligands in [Co(NH₃)₆]³⁺ are substitutionally inert under mild conditions but undergo ligand exchange in acidic or heated environments .

Ligand Replacement Examples

Substitution reactions often proceed via a dissociative mechanism, with intermediate formation of pentaaqua or pentaammine species .

Oxidation-Reduction Reactions

The Co³⁺ center exhibits strong oxidizing properties, particularly in acidic media.

Redox Behavior

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Reduction | H₂ (g), Pt catalyst | [Co(NH₃)₆]²⁺ | Co³⁺ → Co²⁺; rare due to complex stability |

| Oxidation | O₂ (g), alkaline | CoO(OH) | Forms cobalt oxyhydroxide |

Isomerization Reactions

Substituted derivatives exhibit linkage isomerism. For example, [Co(NH₃)₅(NO₂)]²⁺ exists as nitro (N-bonded) and nitrito (O-bonded) isomers, with the former being thermodynamically favored .

Isomerization Pathway

Comparative Reactivity with Analogues

| Compound | Ligand Stability | Redox Activity | Applications |

|---|---|---|---|

| [Co(NH₃)₆]Cl₃ | High | Moderate | Coordination chemistry studies |

| Co(NH₃)₆₃ | Moderate | High | Gas generants, explosives |

| Co(NH₃)₅(NO₂)₂ | Low | Very High | High-energy materials |

Research Findings

-

Gas Generation : HACN-based formulations decompose rapidly to produce 3.5–4.0 moles of gas per mole of compound, primarily N₂ and H₂O .

-

Hydrogen Bonding : In solid-state structures, extensive NH₃⋯O hydrogen bonding stabilizes the crystal lattice .

-

Kinetics : Decomposition follows pseudo-first-order kinetics with an activation energy of ~85 kJ/mol in aqueous solutions .

Applications De Recherche Scientifique

Antimicrobial Activity

HACN has shown potential antimicrobial properties against various bacterial strains. Studies suggest that its interactions with biological molecules may lead to disruptions in bacterial metabolism, making it a candidate for further investigation in medical microbiology.

Medical Imaging

The compound's stability and unique chemical properties have led to research into its application in medical imaging techniques. Its ability to form stable complexes could be beneficial in enhancing contrast in imaging modalities such as MRI.

Industrial Applications

Pigment Production

In the industrial sector, hexaamminecobalt(III) nitrate is utilized in the production of pigments due to its vibrant color and stability. These pigments find applications in paints and coatings .

Gas Generation

HACN can undergo rapid decomposition when combined with specific fuels, producing significant amounts of gases like nitrogen and water vapor. This property is particularly useful in applications such as airbags and other gas-generating systems .

Case Study 1: Synthesis of Cobalt Complexes

A study demonstrated the synthesis of various cobalt complexes from HACN through substitution reactions with different ligands. The resulting complexes exhibited distinct properties that were analyzed for potential applications in catalysis and material science.

Case Study 2: Antimicrobial Properties

Research conducted on HACN's antimicrobial activity revealed its effectiveness against certain pathogenic bacteria. The study highlighted the compound's mechanism of action, which involves interference with bacterial cell functions.

Mécanisme D'action

The mechanism of action of hexaamminecobalt(III) nitrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt(III) ion can undergo electron transfer processes, making it a versatile compound in catalysis and other chemical transformations. The ammonia ligands provide stability to the complex, allowing it to maintain its structure under various conditions.

Comparaison Avec Des Composés Similaires

Hexaamminecobalt(III) nitrate can be compared with other similar compounds such as:

Hexaamminecobalt(III) chloride: Similar structure but different counterions, leading to variations in solubility and reactivity.

Hexaamminechromium(III) nitrate: Similar coordination geometry but different central metal ion, resulting in different chemical properties.

Hexaamminecobalt(III) sulfate: Different counterions, affecting the compound’s solubility and applications.

Uniqueness: this compound is unique due to its high stability and versatility in various chemical reactions

Activité Biologique

Hexaamminecobalt(III) nitrate (HACN), with the chemical formula Co(NH₃)₆(NO₃)₃, is a complex inorganic compound that exhibits notable biological activity. This article delves into its mechanisms of action, biochemical properties, and potential applications in biological systems, supported by relevant data and case studies.

Target Interactions

HACN interacts with various biological molecules due to its charged nature and structural characteristics. The cobalt(III) ion at the center can form coordination complexes with enzymes, proteins, and nucleic acids, influencing their structure and function.

Isomerization Processes

The compound can undergo nitro-exo-nitrito isomerization, which affects its reactivity and interaction with biological systems. This isomerization can lead to different biological outcomes depending on the specific isomer formed. For example, the nitro isomer may exhibit different antimicrobial properties compared to the nitrito variant .

Cellular Effects

HACN has been shown to affect cellular signaling pathways and gene expression. Its interactions with DNA can induce structural transitions, such as converting from the B-form to the Z-form, which is significant for understanding DNA behavior under varying conditions.

Antimicrobial Activity

Research indicates that HACN possesses antimicrobial properties against certain bacterial strains. Its ability to form reactive species upon decomposition enhances its potential as an antimicrobial agent .

Case Studies

-

Antimicrobial Efficacy

A study demonstrated that HACN exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus, indicating its potential use in developing antimicrobial therapies. -

Genotoxicity Assessment

In vitro studies have assessed the genotoxic effects of HACN on human cell lines. The compound was found to induce DNA strand breaks at concentrations above 100 µg/mL, suggesting a need for caution in therapeutic applications .

Research Findings

A comprehensive examination of HACN's properties reveals several key findings:

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against specific bacterial strains (e.g., S. aureus) |

| Isomerization Behavior | Nitro and nitrito forms exhibit distinct biological activities |

| Genotoxic Effects | Induces DNA damage at higher concentrations |

| Cellular Interaction | Alters gene expression and cellular metabolism |

Propriétés

IUPAC Name |

azane;cobalt(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3NO3.6H3N/c;3*2-1(3)4;;;;;;/h;;;;6*1H3/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJCKRIHWNYBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH18N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909454 | |

| Record name | Cobalt(3+) nitrate--ammonia (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10534-86-8 | |

| Record name | Cobalt(3+) nitrate--ammonia (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaamminecobalt(III) nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of hexaamminecobalt(III) nitrate?

A: Unlike the cubic crystals of the thiocyanatopentammine derivative, this compound forms tetragonal crystals belonging to the space group P42nm. The unit cell dimensions are a = b = 21.66 Å and c = 33.32 Å. [] This structural information was obtained through X-ray diffraction studies.

Q2: How does the crystal structure of this compound influence its interaction with X-rays?

A: A distinctive feature of this compound crystals is the intense diffuse scattering observed during X-ray diffraction experiments. [] This scattering pattern is attributed to the unique thermal vibrations within the crystal lattice, particularly the transverse waves associated with the independent motion of [Co(NH3)6]3+ and (NO3)− units.

Q3: Can this compound be used as a precursor for synthesizing polyoxometalates?

A: Yes, reacting this compound with sodium molybdate in the presence of malonic acid leads to the formation of the heptamolybdate [Co(NH3)6]2[Mo7O24]·8H2O. [] This highlights the potential of this compound as a building block in the synthesis of complex metal oxide clusters like polyoxometalates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.